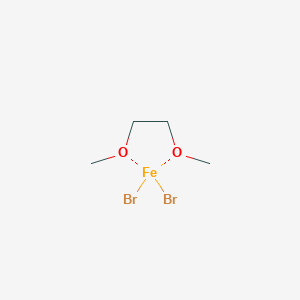

Iron(II) bromide, dimethoxyethane adduct

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iron(II) bromide, dimethoxyethane adduct is an inorganic compound with the chemical formula [FeBr2 (OCH3)2]. It is a powdery solid, often yellow or brown . It is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™. Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Synthesis Analysis

Iron(II) bromide, dimethoxyethane adduct can be used as a catalyst for some chemical reactions, such as carbon-hydrogen bond activation, oxygen content determination, and ligand transfer reactions. It can also be used to synthesize organic compounds, such as the synthesis of α,β-unsaturated ketones and the halogenation of organic alkyne compounds .Molecular Structure Analysis

The molecular formula of Iron(II) bromide, dimethoxyethane adduct is C4H10Br2FeO2 and its molar mass is 305.774 . It adopts a polymeric structure consisting of isolated metal centers cross-linked with halides .Chemical Reactions Analysis

Iron(II) bromide, dimethoxyethane adduct is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .Physical And Chemical Properties Analysis

Iron(II) bromide, dimethoxyethane adduct is a powdery solid, often yellow or brown. It has a melting point of about 75-80 ℃. It is soluble in some organic solvents (such as dimethyl sulfoxide), but insoluble in water .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Transformations

Iron(II) bromide demonstrates significant catalytic properties, particularly in transformations involving aryl and vinyl azides. It facilitates the conversion of these azides into 2,1-benzisoxazoles, indazoles, or pyrazoles through the formation of N-O or N-N bonds. This process is notable for its tolerance of various functional groups, enabling the creation of diverse benzisoxazoles and indazoles (Stokes et al., 2010). Similarly, Iron(II) bromide is instrumental in intramolecular C-H bond amination and [1,2]-shift tandem reactions of aryl azides, leading to the formation of 2,3-disubstituted indoles (Nguyen et al., 2013).

Reaction Mechanisms and Complex Formation

Iron(II) complexes, including those with dimethoxyethane, exhibit varied reaction mechanisms. For instance, the fragmentation mechanism of iron complexes with dimethoxyethane as a bidentate ligand has been explored, providing insights into the nature of such reactions (Le Caër et al., 2006). Additionally, the synthesis of iron(II) mesityl complexes with bulky thiolate ligands has been studied, highlighting the reactivity of these complexes (Hashimoto et al., 2010).

Environmental and Biological Applications

Iron(II) bromide and its complexes also find applications in environmental remediation and biological studies. For example, the reduction potentials of metalloporphyrin and metallophthalocyanine redox potentials have been tuned using iron complexes, with implications for environmental applications (Alexiou & Lever, 2001). Furthermore, iron(II) tetrabromide complexes have been synthesized and analyzed for their antimicrobial properties, offering potential biological applications (Abedin et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Iron(II) bromide, dimethoxyethane adduct, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactant molecules in these reactions. The compound’s role is to facilitate the transformation of these reactants into desired products.

Mode of Action

The compound interacts with its targets by participating in the reaction process. For instance, it has been reported to be involved in the hydrobromination of alkenes . In this process, the compound aids in the control of regioselectivity, allowing for the formation of specific products. The interaction with its targets results in changes to the reactant molecules, transforming them into the desired products.

Biochemical Pathways

Iron is involved in the function of enzymes, oxygen transport via hemoglobin and myoglobin, and the immune system . .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Iron(II) bromide, dimethoxyethane adduct is limited. Safety data sheets indicate that the compound is moisture sensitive , suggesting that its stability and bioavailability could be affected by environmental humidity.

Result of Action

The molecular and cellular effects of Iron(II) bromide, dimethoxyethane adduct’s action are primarily observed in the form of the reaction products it helps generate. As a catalyst, it facilitates the transformation of reactant molecules into specific products . These products can then participate in further reactions or processes, depending on the context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Iron(II) bromide, dimethoxyethane adduct. As mentioned earlier, the compound is moisture sensitive , so its stability and efficacy can be affected by environmental humidity. Additionally, the compound’s action can be influenced by the presence of other substances in the reaction environment, such as other reactants or catalysts.

Eigenschaften

IUPAC Name |

dibromoiron;1,2-dimethoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.2BrH.Fe/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVHKRASADUPOO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC.[Fe](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2FeO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibromoiron;1,2-dimethoxyethane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2893448.png)

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2893449.png)

![N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2893450.png)

![N'-(2-Methylsulfanylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2893461.png)

![(3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B2893463.png)

![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)